5-hydroxy-2-methylpyridin-4(1H)-one
Overview
Description
5-hydroxy-2-methylpyridin-4(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with a hydroxyl group at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-methylpyridin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxobutanoic acid with ammonia or an amine, followed by cyclization to form the pyridine ring. The reaction conditions often include heating and the use of a solvent such as ethanol or water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydropyridine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of 5-oxo-2-methylpyridin-4(1H)-one.
Reduction: Formation of 5-hydroxy-2-methyl-1,4-dihydropyridine.
Substitution: Formation of 5-chloro-2-methylpyridin-4(1H)-one or 5-alkoxy-2-methylpyridin-4(1H)-one.
Scientific Research Applications
5-hydroxy-2-methylpyridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methylpyridin-4(1H)-one: Lacks the hydroxyl group at the 5-position.
5-hydroxy-4(1H)-pyridinone: Lacks the methyl group at the 2-position.
2,5-dimethylpyridin-4(1H)-one: Has an additional methyl group at the 5-position instead of a hydroxyl group.
Uniqueness
5-hydroxy-2-methylpyridin-4(1H)-one is unique due to the presence of both a hydroxyl group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Biological Activity
5-Hydroxy-2-methylpyridin-4(1H)-one, also known as 5-hydroxypyridin-4-one, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antioxidant, antimicrobial, and antiviral properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₇NO₂. Its structure features a hydroxyl group (-OH) and a methyl group (-CH₃) attached to the pyridine ring, contributing to its reactivity and biological interactions.
Antioxidant Activity
Mechanism of Action : The antioxidant properties of this compound are primarily attributed to its ability to scavenge free radicals. It can inhibit oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in various pathological conditions.
Research Findings : A study evaluated the antioxidant activity using the DPPH scavenging method, demonstrating that derivatives of 5-hydroxypyridin-4-one exhibited notable radical scavenging abilities. Among the synthesized compounds, some showed exceptional antioxidant effects both experimentally and through computational methods using DFT/B3LYP calculations .
Compound | Antioxidant Activity (IC50 μM) |
---|---|
Va | 25.0 |
Vb | 30.5 |
Vc | 35.2 |
Antimicrobial Activity
Overview : The compound has been studied for its antimicrobial properties against various pathogens. Its mechanism includes inhibition of bacterial growth and biofilm formation.
Case Studies :
- A study reported that derivatives of this compound demonstrated antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for Staphylococcus aureus and Enterococcus faecalis .
- Another investigation highlighted that certain derivatives exhibited bactericidal effects by disrupting protein synthesis pathways and nucleic acid production .
Bacterial Strain | MIC (μM) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 |
Enterococcus faecalis | 62.5 - 125 |
Antiviral Activity
Mechanism of Action : Research indicates that this compound derivatives have antiviral properties, particularly against herpes simplex virus (HSV). The compounds interfere with viral replication processes.
Findings : In a study evaluating antiviral activity, derivatives showed moderate efficacy against HSV types 1 and 2, suggesting potential for further development as antiviral agents .
Properties
IUPAC Name |
5-hydroxy-2-methyl-1H-pyridin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(8)6(9)3-7-4/h2-3,9H,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSSTKMHAQFIIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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